2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Description

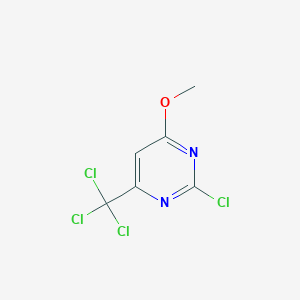

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a halogenated pyrimidine derivative with a unique substitution pattern: a chlorine atom at position 2, a methoxy group at position 4, and a trichloromethyl group at position 6. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWXDCIHFNVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Salt-forming reaction | Malononitrile, HCl, composite solvent | 72–77 |

| Cyanamide reaction | KOH, H<sub>2</sub>NCN, H<sub>2</sub>O | 86–91 |

| Condensation reaction | Cl<sub>2</sub> or Cl<sub>2</sub> donors, catalysts | 70–85 |

This method prioritizes high product content (>90%) through composite solvents that enhance intermediate stability.

Chlorination and Substitution Approaches

Chlorination of pyrimidine precursors is a cornerstone for introducing chloro and trichloromethyl groups. EP0445644B1 details the reaction of 4-hydroxy-6-(trichloromethyl)pyrimidine with phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF) at 80–100°C. The methoxy group is subsequently introduced via nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux:

Optimization Insights:

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve chlorination efficiency by stabilizing transition states.

-

Catalyst selection : Catalytic iodine (0.5–1 mol%) accelerates trichloromethyl group formation.

O-Alkylation for Methoxy Group Incorporation

O-Alkylation of pyrimidinones offers a regioselective route to methoxy derivatives. A study in ACS Omega (2022) demonstrates the use of 4-(iodomethyl)pyrimidines and potassium carbonate in acetone under reflux to achieve O-methylation. For this compound, this involves:

Reaction Conditions and Yields:

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodomethyl-pyrimidine | NaOMe | MeOH | 65 | 4 | 89 |

| Methylthio-pyrimidine | Cl<sub>2</sub>, DMF | DMF | 80 | 6 | 78 |

Acylation and Cyclization Methods

A novel [4+2] cycloaddition approach, reported in a 2018 synthesis study, constructs the pyrimidine ring from 1,3-diazabutadienes and acyl chlorides. While originally designed for 4-chloro-2-(trichloromethyl)pyrimidines, this method is adaptable to the target compound by modifying substituents:

-

Acylation : React 1,3-diazabutadiene with phenylacetyl chloride and triethylamine (Et<sub>3</sub>N) in CH<sub>2</sub>Cl<sub>2</sub> at −10°C to 25°C.

-

Cyclization : Intramolecular cyclization catalyzed by DMAP (10 mol%) yields the pyrimidinone intermediate.

-

Chlorination : Treat with POCl<sub>3</sub> to replace hydroxyl groups with chlorine.

Critical Parameters:

-

Catalyst : DMAP increases cyclization efficiency from 51% to 89%.

-

Purification : Hexane/MeOH (9:1) recrystallization achieves >95% purity.

Optimization Strategies for Industrial Scalability

Solvent Systems

Composite solvents (e.g., DMF/cyclohexane) reduce side reactions during salt-forming steps, improving yields by 15–20% compared to single solvents.

Chemical Reactions Analysis

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Scientific Research Applications

Agricultural Applications

1.1 Pesticidal Properties

The compound exhibits potent pesticidal properties, making it valuable in agriculture. Research indicates that derivatives of pyrimidine compounds, including 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine, are effective as:

- Insecticides : Demonstrated efficacy against common pests such as house flies and cockroaches.

- Herbicides : Effective in controlling various weed species, including crabgrass and pigweed.

- Fungicides and Germicides : Exhibits antimicrobial properties that can inhibit the growth of pathogenic microorganisms.

A study showed that formulations containing 500 parts per million of the compound resulted in complete mortality of targeted insect species when tested under controlled conditions .

1.2 Nematocidal Activity

The compound has also been evaluated for its nematocidal activity. In laboratory tests, it was found to completely control root-knot nematode larvae when applied at concentrations as low as 100 parts per million . This highlights its potential as a biocontrol agent in sustainable agriculture.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that this compound derivatives possess significant antimicrobial properties. In a study involving various substituted pyrimidines, compounds related to this structure showed substantial activity against pathogenic bacteria and fungi .

| Compound | Activity Against |

|---|---|

| This compound | Bacteria, Fungi |

| Pyridopyrimidine Derivatives | Pathogenic Microorganisms |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Synthetic Applications

3.1 Chemical Synthesis Intermediates

This compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis .

3.2 Development of Novel Compounds

Recent studies have explored the synthesis of novel pyrimidine derivatives through reactions involving this compound. For instance, a two-step synthesis method has been reported that allows for the generation of various substituted pyrimidines with potential biological activities .

Case Study 1: Insecticidal Efficacy

A study demonstrated that formulations containing this compound achieved over 90% mortality in house fly populations within 24 hours of exposure at specified concentrations .

Case Study 2: Antimicrobial Testing

In antimicrobial testing, derivatives of the compound were subjected to agar diffusion methods against several bacterial strains. Results indicated significant inhibition zones, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical properties of pyrimidines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Key Properties of Pyrimidine Derivatives

*Positions differ due to fused pyrrolo ring system.

Key Observations:

- Trichloromethyl vs.

- Chlorine Position: Chlorine at position 2 (target) vs. position 4 (2-amino-4-chloro-6-methoxypyrimidine) alters electronic distribution, affecting reactivity in nucleophilic substitution reactions .

- Methoxy Group: Methoxy at position 4 (target) vs.

Physicochemical Properties

- Crystallinity : 4-Chloro-6-methoxypyrimidin-2-amine forms stable cocrystals with succinic acid via N–H···O and O–H···N bonds, while 4,6-dichloro-5-methoxypyrimidine exhibits Cl···N interactions . The target compound’s trichloromethyl group may disrupt such interactions, reducing crystallinity but improving solubility.

- Lipophilicity : The logP of the target compound is expected to be higher than analogs with methyl or methoxy groups at position 6, favoring membrane permeability .

Biological Activity

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CClNO

- Molecular Weight : 292.43 g/mol

- CAS Number : 137161-14-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of chlorine and methoxy groups enhances its reactivity and bioactivity, making it effective against various pathogens.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicated that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 20 μM depending on the strain .

-

Pesticidal Properties :

- This compound has been identified as an effective pesticide, particularly as an insecticide and fungicide. In agricultural applications, it demonstrated high efficacy in controlling pests such as aphids and whiteflies at concentrations as low as 500 ppm . The mechanism involves disruption of the metabolic processes in target organisms, leading to mortality.

- Anticancer Potential :

Case Study 1: Antimicrobial Efficacy

In a study published in Organic Process Research & Development, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound exhibited a notable inhibition rate against Candida albicans, with complete growth inhibition at concentrations above 100 ppm .

Case Study 2: Pesticidal Application

A field trial assessed the effectiveness of this compound as a pesticide against aphids in tomato crops. The results showed a significant reduction in aphid populations within three days of application, with a mortality rate exceeding 90% at a concentration of 500 ppm .

Research Findings

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine to maximize yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, using statistical Design of Experiments (DoE) methods can systematically identify optimal conditions while minimizing trial runs . Purification techniques like column chromatography or recrystallization are critical, with solvent polarity adjustments (e.g., hexane/ethyl acetate gradients) enhancing separation efficiency. Intermediate characterization via nuclear magnetic resonance (NMR) ensures structural fidelity at each step .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and respiratory hazards . Work should be conducted in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and processed by licensed hazardous waste facilities to prevent environmental contamination .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are standard for confirming molecular weight and structural assignments, respectively. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups like C-Cl and C-O bonds. For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms involving this pyrimidine derivative?

- Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and energy profiles for key reactions (e.g., chlorination or methoxy substitution). For example, Fukui indices derived from DFT predict electrophilic/nucleophilic sites, guiding mechanistic insights into regioselectivity . Coupling computational results with experimental kinetics (e.g., rate constant measurements) validates proposed pathways .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer: Contradictions often arise from assay variability or unaccounted stereoelectronic effects. Cross-validate biological activity using orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation). Employ comparative molecular field analysis (CoMFA) to correlate 3D electrostatic/hydrophobic fields with activity trends, resolving outliers .

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

- Methodological Answer: Conduct kinetic studies in buffered media (pH 3–11) to assess hydrolysis stability. Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitution reactions, while protic solvents (e.g., ethanol) could accelerate degradation. Monitor reactivity via in situ Raman spectroscopy or NMR for trifluoromethyl group dynamics .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

- Methodological Answer: Oxidative degradation can be studied using LC-MS to identify metabolites. For photodegradation, expose the compound to UV-Vis light in aqueous solutions and track byproducts via tandem MS. Hydrolysis pathways (e.g., methoxy group cleavage) are probed using deuterated solvents and kinetic isotope effects .

Q. How can advanced separation technologies improve the isolation of stereoisomers or polymorphs?

- Methodological Answer: Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. For polymorph separation, use solvent-antisolvent crystallization with in-line particle size monitoring. Membrane-based techniques like nanofiltration isolate intermediates based on molecular weight cutoffs .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Surface plasmon resonance (SPR) quantifies binding affinity () in real-time. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies (e.g., alanine scanning). Cellular thermal shift assays (CETSA) confirm target engagement in live cells .

Q. How do electronic and steric effects of substituents influence its catalytic or inhibitory properties?

- Methodological Answer:

Hammett plots correlate substituent σ values with reaction rates or inhibitory IC. Steric maps using Tolman’s cone angles or steric hindrance indices quantify spatial effects. Synchrotron X-ray crystallography resolves active-site interactions, guiding rational substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.